Pukateine

Catalog No.
S564002
CAS No.
81-67-4
M.F
C18H17NO3
M. Wt
295.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pukateine

CAS Number

81-67-4

Product Name

Pukateine

IUPAC Name

(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-/m1/s1

InChI Key

IKMXUUHNYQWZBC-GFCCVEGCSA-N

SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3

Synonyms

(R)-11-hydroxy-1,2-methylenedioxyaporphine, pukateine

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC=C5)O)OCO3

Description

The exact mass of the compound Pukateine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzylisoquinolines - Aporphines - Supplementary Records. It belongs to the ontological category of aporphine alkaloid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pukateine is characterized by its complex chemical structure, with the empirical formula C20H23NC_{20}H_{23}N . This alkaloid exhibits a range of pharmacological properties, including analgesic effects, which are attributed to its interactions with neurotransmitter systems in the body . Its structure includes multiple functional groups that contribute to its biological activity.

That can modify its structure and enhance its properties. Key reactions include:

  • Methylation: Pukateine can be methylated to produce derivatives with altered pharmacological profiles .
  • Oxidation: It reacts with oxidizing agents to form various products, which may influence its biological activity .
  • Acylation: Acylation reactions can also be performed to synthesize derivatives that may exhibit improved efficacy or altered activity .

These reactions are essential for exploring the compound's chemical behavior and potential modifications for enhanced therapeutic use.

Pukateine functions primarily as an agonist at dopamine D2 receptors and an antagonist at alpha-1 adrenergic receptors . Its analgesic properties make it comparable to other well-known analgesics, and it has been studied for its potential in treating pain-related conditions. Research indicates that it may also influence other neurotransmitter systems, contributing to its multifaceted biological effects .

The synthesis of pukateine involves multiple steps starting from simple aromatic compounds. Common methods include:

  • Extraction: Isolation from natural sources like Laurelia novae-zelandiae.
  • Chemical Synthesis: Laboratory synthesis using starting materials such as phenolic compounds and nitrogen sources.
  • Modification: Chemical modifications through methylation or acylation to create derivatives with enhanced properties .

These methods allow for both the extraction of natural pukateine and the development of synthetic analogs.

Pukateine has several applications in medicine and pharmacology, including:

  • Analgesics: Utilized for pain relief due to its action on dopamine receptors.
  • Research: Studied for its potential in understanding dopaminergic signaling pathways and developing new treatments for neurological disorders .
  • Pharmaceutical Development: Its unique properties make it a candidate for developing new medications targeting pain and other conditions.

Studies on the interactions of pukateine with various receptors have revealed its complex pharmacodynamics. It interacts primarily with dopamine D2 receptors, influencing dopaminergic signaling, which is crucial in many neurological functions . Additionally, its role as an alpha-1 adrenergic antagonist suggests potential cardiovascular implications, warranting further investigation into its safety and efficacy profiles in different contexts.

Similar Compounds: Comparison

Pukateine shares structural similarities with several other alkaloids, which can be compared based on their biological activities and chemical properties:

CompoundStructure SimilarityBiological ActivityUnique Features
ArtabotrineSimilar alkaloid backboneAnalgesic, dopaminergic activityContains additional methoxy groups
LaurelineAlkaloid from Laurelia speciesAnalgesic propertiesDifferent receptor interaction profile
LaurepukineRelated structureAntinociceptive effectsUnique functional groups

Pukateine is unique due to its specific receptor interactions and the balance of agonistic and antagonistic effects, setting it apart from these similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

295.12084340 g/mol

Monoisotopic Mass

295.12084340 g/mol

Heavy Atom Count

22

UNII

Z9Y5O2QUPA

Other CAS

81-67-4

Wikipedia

Pukateine

Dates

Modify: 2024-02-18

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